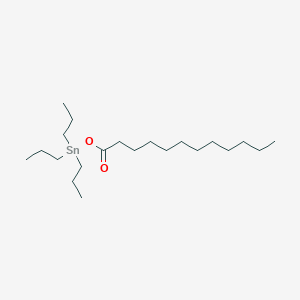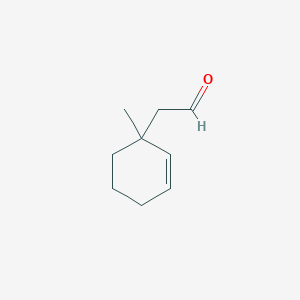- CAS No. 59099-55-7](/img/structure/B14609511.png)
Acetonitrile, bromo[(4-chlorophenyl)sulfonyl](methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is a complex organic compound characterized by the presence of multiple functional groups, including a bromo group, a chlorophenyl group, and two sulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of acetonitrile, followed by the introduction of the (4-chlorophenyl)sulfonyl and methylsulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetonitrile, bromo(4-chlorophenyl)sulfonyl- may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
科学研究应用
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism by which Acetonitrile, bromo(4-chlorophenyl)sulfonyl- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target molecules, leading to changes in biological or chemical processes.
相似化合物的比较
Similar Compounds
Bromoacetonitrile: Similar in structure but lacks the sulfonyl and chlorophenyl groups.
4-Bromophenylacetonitrile: Contains a bromophenyl group but lacks the sulfonyl groups.
Methylsulfonylacetonitrile: Contains a methylsulfonyl group but lacks the bromo and chlorophenyl groups.
Uniqueness
Acetonitrile, bromo(4-chlorophenyl)sulfonyl- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.
属性
CAS 编号 |
59099-55-7 |
|---|---|
分子式 |
C9H7BrClNO4S2 |
分子量 |
372.6 g/mol |
IUPAC 名称 |
2-bromo-2-(4-chlorophenyl)sulfonyl-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C9H7BrClNO4S2/c1-17(13,14)9(10,6-12)18(15,16)8-4-2-7(11)3-5-8/h2-5H,1H3 |
InChI 键 |
PMCWJQUWTPUFLD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C(C#N)(S(=O)(=O)C1=CC=C(C=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)



![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)



![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)


